Methyl 2-isopropyloxazole-4-carboxylate
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
methyl 2-propan-2-yl-1,3-oxazole-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11NO3/c1-5(2)7-9-6(4-12-7)8(10)11-3/h4-5H,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSSCLLNYZNLJFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CO1)C(=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanistic Investigations of Chemical Transformations Involving Methyl 2 Isopropyloxazole 4 Carboxylate
Reaction Mechanisms of Oxazole (B20620) Ring Formation
The formation of the oxazole ring, a key structural feature of the target molecule, can be achieved through several synthetic routes. The mechanisms of these transformations are critical for understanding how the heterocyclic system is constructed from acyclic precursors. Two prominent mechanistic families are intramolecular dehydration with subsequent rearrangement and cycloaddition pathways.
Intramolecular Dehydration and Subsequent Rearrangement Mechanisms
One of the classical and most effective methods for oxazole synthesis is the Robinson-Gabriel synthesis, which proceeds through the cyclodehydration of α-acylamino ketones. firsthope.co.inijpsonline.com This pathway involves an intramolecular cyclization followed by dehydration to form the aromatic oxazole ring. firsthope.co.in The mechanism is typically initiated by the protonation of the acylamino keto moiety in the presence of a mineral acid or other dehydrating agent like phosphorus pentoxide or phosphoryl chloride. ijpsonline.comijpsonline.com Following protonation, the enol form of the ketone attacks the amide carbonyl, leading to a five-membered ring intermediate. Subsequent dehydration of this cyclic intermediate results in the formation of the stable, aromatic oxazole ring. ijpsonline.com
| Robinson-Gabriel Synthesis: Mechanistic Steps | Description |
| Reactants | α-acylaminoketones |
| Reagents | Acidic dehydrating agents (e.g., H₂SO₄, POCl₃, P₂O₅) firsthope.co.inijpsonline.com |
| Step 1: Protonation & Cyclization | The reaction begins with the protonation of the acylamino keto group, which facilitates an intramolecular nucleophilic attack to form a cyclic intermediate. ijpsonline.com |
| Step 2: Dehydration | The cyclic intermediate undergoes dehydration, eliminating a molecule of water. firsthope.co.in |
| Step 3: Aromatization | The elimination of water leads to the formation of the stable, aromatic oxazole ring. firsthope.co.in |
Cycloaddition Pathways (e.g., [3+2] cycloadditions)
Cycloaddition reactions provide a powerful and convergent route to the oxazole core. The van Leusen oxazole synthesis is a prime example of a [3+2] cycloaddition used to prepare 5-substituted oxazoles. nih.gov This reaction involves the condensation of an aldehyde with tosylmethyl isocyanide (TosMIC) in the presence of a base. ijpsonline.comnih.gov In this process, the TosMIC reagent acts as a "C2N1" three-atom synthon. nih.gov The mechanism commences with the deprotonation of TosMIC, which then attacks the aldehyde. The resulting intermediate undergoes a cyclization where the newly formed hydroxy group attacks the isocyano group, yielding an oxazoline intermediate. nih.gov The final step is the base-mediated elimination of p-toluenesulfinic acid (TosH), which drives the aromatization to the final oxazole product. nih.gov
Mechanistic Aspects of Esterification Reactions
The synthesis of the "methyl carboxylate" portion of the target molecule is achieved through esterification. The specific mechanism of this transformation can vary depending on the chosen reagents and reaction conditions, with nucleophilic acyl substitution and Sₙ2 pathways being the most relevant.
Sₙ2 Mechanisms in Methyl Ester Formation
An alternative route to methyl esters involves an Sₙ2 (Substitution Nucleophilic Bimolecular) mechanism. This pathway is typically employed by reacting a carboxylate salt (the nucleophile) with a methylating agent like methyl iodide (the substrate). The Sₙ2 reaction is a single-step, concerted process where bond formation and bond breaking occur simultaneously. The mechanism is characterized by a "backside attack," where the nucleophile approaches the electrophilic carbon from the side opposite to the leaving group. masterorganicchemistry.com This approach leads to an inversion of stereochemistry at the carbon center, a key feature of the Sₙ2 reaction. masterorganicchemistry.com The reaction rate is dependent on the concentrations of both the nucleophile and the substrate, hence the "bimolecular" designation. chemistrysteps.comyoutube.com For methyl ester formation, this mechanism is highly effective due to the low steric hindrance of the methyl substrate, which allows for easy access by the nucleophile. masterorganicchemistry.com
Pathways of Electrophilic Aromatic Substitution on the Oxazole Ring
The oxazole ring is an aromatic heterocycle, but its reactivity in electrophilic aromatic substitution (EAS) differs from that of benzene. The oxazole ring is generally considered electron-deficient, making electrophilic substitution reactions difficult unless the ring is substituted with electron-donating groups. pharmaguideline.comwikipedia.org The positions on the oxazole ring exhibit different levels of reactivity, with the order being C4 > C5 > C2. pharmaguideline.com However, electrophilic attack commonly occurs at the C5 position. wikipedia.org Due to the low basicity of the oxazole ring (pKa of the conjugate acid is 0.8), reactions that require strongly acidic conditions, such as nitration and sulfonation, often fail because the ring becomes highly deactivated upon protonation. pharmaguideline.comwikipedia.org
Metal-Mediated and Catalytic Reaction Mechanisms
The oxazole ring is a versatile heterocyclic motif, and its derivatives are known to participate in a variety of metal-mediated and catalytic reactions. These transformations often involve the activation of C-H bonds, cross-coupling reactions, or cycloaddition processes. The presence of the isopropyl group at the 2-position and the methyl carboxylate at the 4-position of Methyl 2-isopropyloxazole-4-carboxylate will influence the electronic properties and steric hindrance of the ring, thereby affecting its reactivity in these transformations.
Palladium-Catalyzed Cross-Coupling Reactions:
Palladium catalysts are widely employed for the formation of carbon-carbon and carbon-heteroatom bonds. While direct examples involving this compound are scarce, analogous Suzuki-Miyaura cross-coupling reactions have been reported for other oxazole systems. In such a reaction, the oxazole ring could potentially be functionalized at the C5 position, assuming prior halogenation.
A plausible catalytic cycle for a Suzuki-Miyaura coupling at the C5 position of a hypothetical 5-bromo-2-isopropyloxazole-4-carboxylate would involve the following key steps:
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the carbon-halogen bond of the oxazole substrate.
Transmetalation: A boronic acid derivative transfers its organic group to the palladium center.
Reductive Elimination: The two organic fragments on the palladium complex are coupled, and the desired product is released, regenerating the Pd(0) catalyst.
| Step | Description | Intermediate |
| 1 | Oxidative Addition | Aryl-Pd(II)-Halide |
| 2 | Transmetalation | Aryl-Pd(II)-R |
| 3 | Reductive Elimination | Pd(0) + Coupled Product |
Copper-Catalyzed Reactions:
Copper catalysts are known to mediate various transformations of heterocyclic compounds. For instance, copper-catalyzed intramolecular cyclization of functionalized enamides is a known method for the synthesis of 2-phenyl-4,5-substituted oxazoles. While this is a synthetic route, it highlights the interaction of copper with precursors that form the oxazole ring. It is conceivable that copper catalysts could also be involved in the functionalization of a pre-formed ring like this compound, potentially through C-H activation pathways.
Iron-Catalyzed Isomerization:
Iron catalysis has been shown to be effective in the isomerization of certain isoxazole derivatives to oxazoles. This transformation proceeds through the formation of transient 2-acyl-2-(methoxycarbonyl)-2H-azirines, which can then rearrange to the corresponding oxazole. While this is a rearrangement to form an oxazole ring rather than a reaction of a pre-existing one, it demonstrates the utility of iron catalysts in mediating transformations involving related five-membered heterocycles.
Computational Studies on Reaction Energetics and Transition State Geometries
Computational chemistry, particularly Density Functional Theory (DFT), provides valuable insights into the mechanisms, energetics, and transition state structures of chemical reactions. Although specific computational studies on this compound are not readily found, theoretical investigations on other oxazole derivatives can be used to predict its behavior.
Diels-Alder Reactions:
Oxazoles can act as dienes in Diels-Alder reactions, a transformation often used to synthesize pyridines and furans. DFT studies on the reactions of 5-alkoxyoxazoles with various dienophiles have elucidated the reaction mechanisms and regiochemistry. These studies indicate that the reaction proceeds through a concerted Diels-Alder step, followed by subsequent rearrangement steps. The activation barriers and the stability of intermediates and transition states are calculated to understand the reaction feasibility and selectivity. For this compound, the electron-withdrawing nature of the carboxylate group at C4 would influence the electronic properties of the diene system and thus the energetics of the cycloaddition.
Electronic Properties and Reactivity:
DFT calculations can be used to determine the electronic properties of this compound, such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity; a smaller gap generally implies higher reactivity. The distribution of these frontier orbitals would indicate the most likely sites for electrophilic and nucleophilic attack. For oxazoles, electrophilic substitution is generally favored at the C5 position, while nucleophilic attack is more likely at the C2 position, especially with an electron-withdrawing group present.
Transition State Geometries:
Computational modeling allows for the determination of the three-dimensional structures of transition states. For a hypothetical reaction involving this compound, such as a metal-catalyzed C-H activation, DFT calculations could predict the geometry of the transition state where the metal center interacts with the C-H bond. The bond lengths and angles in the transition state provide crucial information about the mechanism, for example, whether the C-H bond cleavage is concerted or stepwise with the formation of a new bond.
Below is a hypothetical data table illustrating the kind of information that could be obtained from a DFT study on the Diels-Alder reaction of this compound with a generic dienophile.
| Reaction Step | Calculated Activation Energy (kcal/mol) | Key Transition State Bond Distances (Å) |
| Cycloaddition (endo) | 25.3 | C2-dienophile: 2.1, C5-dienophile: 2.3 |
| Cycloaddition (exo) | 27.8 | C2-dienophile: 2.2, C5-dienophile: 2.4 |
| Rearrangement | 15.1 | O1-C5: 1.8, C4-C5: 1.6 |
Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies on this compound are not available.
Advanced Spectroscopic Characterization and Structural Elucidation of Methyl 2 Isopropyloxazole 4 Carboxylate
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR allows for the determination of the carbon-hydrogen framework and the connectivity of atoms within a molecule.
Proton NMR (¹H NMR) spectroscopy provides information on the chemical environment of hydrogen atoms in a molecule. The spectrum of Methyl 2-isopropyloxazole-4-carboxylate is expected to show distinct signals corresponding to the protons of the isopropyl group, the methyl ester, and the oxazole (B20620) ring.
The interpretation of the ¹H NMR spectrum is based on the predicted chemical shifts (δ), signal multiplicities (splitting patterns), and integration values. The lone proton on the oxazole ring (H-5) is anticipated to appear as a singlet in the downfield region, typically around δ 8.0-8.5 ppm, due to the deshielding effect of the electronegative oxygen and nitrogen atoms and the aromatic character of the ring.
The isopropyl group should give rise to two signals: a septet for the methine proton (-CH) and a doublet for the six equivalent methyl protons (-CH₃). The methine proton is expected around δ 3.0-3.5 ppm, split by the six adjacent methyl protons. The two methyl groups of the isopropyl moiety are expected to appear as a doublet around δ 1.2-1.5 ppm, split by the single methine proton.
The methyl ester group (-OCH₃) will present as a sharp singlet, typically in the range of δ 3.8-4.0 ppm. The integration of these signals would correspond to a 1:1:6:3 ratio, representing the H-5, isopropyl -CH, isopropyl -CH₃, and ester -OCH₃ protons, respectively.
Table 1: Predicted ¹H NMR Data for this compound
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| Oxazole H-5 | 8.1 - 8.3 | Singlet (s) | - | 1H |
| Isopropyl -CH | 3.1 - 3.4 | Septet (sept) | ~7.0 | 1H |
| Isopropyl -C(CH₃)₂ | 1.3 - 1.5 | Doublet (d) | ~7.0 | 6H |
| Ester -OCH₃ | 3.8 - 3.9 | Singlet (s) | - | 3H |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Carbon-13 NMR (¹³C NMR) spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. In a proton-decoupled ¹³C NMR spectrum of this compound, seven distinct signals are expected, corresponding to each unique carbon atom.
The carbon atoms of the oxazole ring are expected to resonate at lower field due to their aromaticity and proximity to heteroatoms. C-2 and C-4, being directly attached to heteroatoms, are typically the most deshielded, with predicted shifts in the range of δ 155-165 ppm. The C-5 carbon is expected to appear at a slightly higher field, around δ 135-145 ppm.
The carbonyl carbon of the methyl ester group is characteristically found in the downfield region of the spectrum, anticipated around δ 160-170 ppm. The methoxy carbon (-OCH₃) of the ester will have a signal around δ 50-55 ppm.
For the isopropyl group, the methine carbon (-CH) is expected around δ 25-30 ppm, while the two equivalent methyl carbons (-CH₃) will produce a single peak at a higher field, around δ 20-25 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| Oxazole C-2 | 160 - 165 |
| Oxazole C-4 | 155 - 160 |
| Oxazole C-5 | 138 - 142 |
| Ester C=O | 162 - 168 |
| Ester -OCH₃ | 51 - 54 |
| Isopropyl -CH | 26 - 30 |
| Isopropyl -C(CH₃)₂ | 21 - 24 |
Note: Predicted values are based on typical chemical shifts for similar structural motifs.
Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms, confirming the assignments made from 1D NMR spectra. sdsu.edu
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. sdsu.edu For this compound, a key cross-peak in the COSY spectrum would be observed between the isopropyl methine proton (septet) and the isopropyl methyl protons (doublet), confirming their adjacency. No other correlations are expected, as the oxazole H-5 and the ester methyl protons are isolated spin systems.
HMQC/HSQC (Heteronuclear Multiple Quantum Coherence/Heteronuclear Single Quantum Coherence): These experiments show direct one-bond correlations between protons and the carbons to which they are attached. sdsu.edu The expected correlations are:
The oxazole H-5 signal with the oxazole C-5 carbon signal.
The isopropyl -CH proton signal with the isopropyl -CH carbon signal.
The isopropyl -C(CH₃)₂ proton signal with the isopropyl -C(CH₃)₂ carbon signal.
The ester -OCH₃ proton signal with the ester -OCH₃ carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals longer-range (typically 2-3 bond) correlations between protons and carbons, which is crucial for piecing together the molecular skeleton. sdsu.edu Key expected HMBC correlations for confirming the structure include:
The oxazole H-5 proton to the oxazole C-4 and the ester carbonyl carbon.
The ester methyl protons (-OCH₃) to the ester carbonyl carbon.
The isopropyl methine proton (-CH) to the oxazole C-2 and the isopropyl methyl carbons.
The isopropyl methyl protons (-C(CH₃)₂) to the isopropyl methine carbon and the oxazole C-2.
These 2D NMR experiments, in combination, would provide unequivocal evidence for the structure of this compound.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule by probing their vibrational modes.
The IR and Raman spectra of this compound would display characteristic absorption bands corresponding to its constituent functional groups.
The most prominent feature in the IR spectrum is expected to be the strong absorption band of the ester carbonyl (C=O) stretching vibration, typically appearing in the range of 1720-1740 cm⁻¹. The C-O stretching vibrations of the ester group are expected to produce strong bands in the 1250-1300 cm⁻¹ and 1100-1150 cm⁻¹ regions.
The oxazole ring itself has a set of characteristic vibrations. The C=N and C=C stretching vibrations within the ring are expected to give rise to bands in the 1500-1650 cm⁻¹ region. Ring breathing modes and other deformations are typically observed in the fingerprint region (below 1500 cm⁻¹).
The C-H stretching vibrations of the isopropyl and methyl groups are expected in the 2850-3000 cm⁻¹ region. C-H bending vibrations for the methyl groups should appear around 1370-1385 cm⁻¹ (symmetric) and 1450-1470 cm⁻¹ (asymmetric).
Table 3: Predicted IR and Raman Band Assignments for this compound
| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Intensity (IR) | Intensity (Raman) |
| C-H Stretching (Aliphatic) | 2850 - 3000 | Medium-Strong | Medium-Strong |
| C=O Stretching (Ester) | 1720 - 1740 | Strong | Medium |
| C=N, C=C Stretching (Oxazole Ring) | 1500 - 1650 | Medium-Strong | Strong |
| C-H Bending (Methyl) | 1370 - 1470 | Medium | Medium |
| C-O Stretching (Ester) | 1100 - 1300 | Strong | Weak |
| Oxazole Ring Breathing/Deformation | 800 - 1200 | Medium | Strong |
Note: Predicted values are based on typical group frequencies.
Conformational isomers, or conformers, can sometimes be distinguished using vibrational spectroscopy, as different spatial arrangements of atoms can lead to subtle shifts in vibrational frequencies. For this compound, rotation around the single bonds connecting the isopropyl and methyl carboxylate groups to the oxazole ring can lead to different conformers.
The primary rotational freedom exists at the C(2)-CH(isopropyl) bond and the C(4)-C(O)O bond. Steric hindrance between the bulky isopropyl group and the methyl ester group with the oxazole ring will likely favor certain conformations. For instance, the orientation of the carbonyl group of the ester relative to the oxazole ring could influence the electronic structure and, consequently, the C=O stretching frequency.
While distinguishing these conformers at room temperature might be challenging due to rapid interconversion, low-temperature spectroscopic studies could potentially resolve distinct vibrational bands for different stable conformers. Theoretical calculations using methods like Density Functional Theory (DFT) can also be employed to predict the vibrational frequencies for different conformers, aiding in the interpretation of experimental spectra. However, without experimental data, this remains a theoretical consideration.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique utilized to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and can provide significant structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Determination
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, which are crucial for determining the unambiguous elemental composition of a molecule. For this compound, the molecular formula is C₈H₁₁NO₃. HRMS can distinguish this formula from other combinations of atoms that might have the same nominal mass.
The theoretical exact mass is calculated based on the most abundant isotopes of its constituent elements. This calculated mass is then compared to the experimentally measured mass. A close correlation between the two values confirms the molecular formula with high confidence.
Table 1: Theoretical and Expected HRMS Data for this compound
| Parameter | Value |
| Molecular Formula | C₈H₁₁NO₃ |
| Calculated Exact Mass | 169.0739 u |
| Expected Ion (M+H)⁺ | 170.0817 u |
| Required Mass Accuracy | < 5 ppm |
This table outlines the calculated exact mass for the neutral molecule and its expected protonated form, which is commonly observed in HRMS analysis. The parts-per-million (ppm) accuracy is a standard metric for the precision of the measurement.
Gas Chromatography-Mass Spectrometry (GC/MS) for Purity Assessment and Identity Confirmation
Gas Chromatography-Mass Spectrometry (GC/MS) is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an effective method for assessing the purity of a volatile compound like this compound and confirming its identity.
In a typical GC/MS analysis, the sample is injected into the gas chromatograph, where it is vaporized and separated based on its boiling point and affinity for the column's stationary phase. The compound elutes from the column at a specific retention time (RT). The separated compound then enters the mass spectrometer, which generates a mass spectrum that serves as a molecular fingerprint. The presence of a single, sharp peak in the chromatogram at the expected RT indicates a high degree of purity.
Table 2: Expected GC/MS Parameters for Analysis
| Parameter | Description |
| Technique | Gas Chromatography-Mass Spectrometry (GC/MS) |
| Expected Outcome | A primary peak at a characteristic retention time. |
| Purity Indication | The area of the main peak relative to total ion chromatogram area. |
| Identity Confirmation | The mass spectrum of the peak matches the expected fragmentation pattern. |
This table summarizes the role of GC/MS in the analysis of the target compound. The retention time and the resulting mass spectrum are key identifiers.
Fragmentation Pathway Elucidation
In mass spectrometry, particularly with electron ionization (EI) used in GC/MS, the molecular ion often undergoes fragmentation, breaking into smaller, charged pieces. The pattern of these fragments provides valuable clues about the molecule's structure. The predicted fragmentation of this compound would involve the cleavage of its ester and isopropyl functional groups, as well as potential ring opening of the oxazole core.
Key predicted fragmentation pathways include:
Loss of a methoxy radical (•OCH₃) from the ester group, leading to a stable acylium ion.
Loss of an isopropyl radical (•CH(CH₃)₂) from the C2 position of the oxazole ring.
Loss of a methyl radical (•CH₃) from the isopropyl group.
Cleavage of the ester group, resulting in the loss of carbon monoxide (CO) or the entire methoxycarbonyl group.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z (mass-to-charge ratio) | Proposed Fragment Ion | Neutral Loss |
| 169 | [C₈H₁₁NO₃]⁺• | (Molecular Ion) |
| 154 | [C₇H₈NO₃]⁺ | •CH₃ |
| 138 | [C₇H₈NO₂]⁺ | •OCH₃ |
| 126 | [C₅H₄NO₃]⁺ | •C₃H₇ |
| 110 | [C₆H₈NO]⁺ | •COOCH₃ |
This table details the major expected fragments, their mass-to-charge ratios, and the corresponding neutral fragments that are lost from the parent molecule. The molecular ion peak is predicted at m/z 169.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The technique provides insights into the electronic structure of a compound, particularly the nature of its chromophores—the parts of the molecule that absorb light.
Analysis of Electronic Transitions and Chromophore Features
The primary chromophore in this compound is the conjugated system of the oxazole ring coupled with the carboxylate group. This system contains π-electrons and non-bonding (n) electrons on the oxygen and nitrogen atoms, which can undergo electronic transitions.
The expected transitions for this molecule are:
π → π* transitions: These involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. They are typically high-energy transitions, resulting in strong absorption bands at shorter wavelengths.
n → π* transitions: These occur when an electron from a non-bonding orbital (e.g., on the ring oxygen or nitrogen) is promoted to a π* antibonding orbital. These transitions are of lower energy and result in weaker absorption bands at longer wavelengths.
Table 4: Expected Electronic Transitions and Chromophore Characteristics
| Transition Type | Involved Orbitals | Expected Wavelength Range | Relative Intensity |
| π → π | π (C=C, C=N, C=O) to π | Shorter λ (e.g., 200-280 nm) | High (High ε) |
| n → π | n (O, N) to π | Longer λ (e.g., >280 nm) | Low (Low ε) |
This table summarizes the types of electronic transitions anticipated for the oxazole-based chromophore, along with their general spectral characteristics. ε (molar absorptivity) is a measure of how strongly the molecule absorbs light at a given wavelength.
Solvent Effects on UV-Vis Absorption Spectra
The polarity of the solvent can influence the energy of the electronic orbitals, leading to shifts in the absorption maxima (λₘₐₓ). This phenomenon is known as solvatochromism. ufms.br The study of these shifts can provide further information about the nature of the electronic transitions. ekb.eg
For π → π* transitions , the excited state is generally more polar than the ground state. An increase in solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This results in a shift to a longer wavelength (a bathochromic or red shift). youtube.com
For n → π* transitions , the ground state is often stabilized by hydrogen bonding with polar protic solvents. This stabilization is greater for the ground state than the excited state, thus increasing the energy gap of the transition. This leads to a shift to a shorter wavelength (a hypsochromic or blue shift). youtube.com
Table 5: Predicted Solvent Effects on the Absorption Spectra
| Solvent | Polarity | Effect on π → π* Transition | Effect on n → π* Transition |
| Hexane | Non-polar | Reference λₘₐₓ | Reference λₘₐₓ |
| Ethanol | Polar Protic | Bathochromic Shift (to longer λ) | Hypsochromic Shift (to shorter λ) |
| Water | Highly Polar Protic | Stronger Bathochromic Shift | Stronger Hypsochromic Shift |
This table illustrates the expected solvatochromic shifts for the main electronic transitions when moving from a non-polar to a polar solvent.
X-ray Crystallography for Related Oxazole Structures
While a specific single-crystal X-ray diffraction analysis for this compound is not extensively detailed in publicly accessible literature, significant insights into its likely solid-state conformation and molecular geometry can be derived from crystallographic studies of closely related oxazole-4-carboxylate derivatives. X-ray crystallography provides definitive proof of a molecule's three-dimensional structure, offering precise measurements of bond lengths, bond angles, and intermolecular interactions within the crystal lattice.
Hirschfeld surface analysis of this related structure provided further details on the intermolecular interactions, indicating that H···H (34.4%) interactions were the most significant contributors to the crystal packing. vensel.org
The structural determination of regioisomeric methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates also relied on single-crystal X-ray diffraction data to provide unambiguous structural assignments, demonstrating the critical role of this technique in differentiating between closely related isomers in this class of compounds. nih.gov
The crystallographic data for ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate are summarized in the table below, providing a model for the type of structural information that would be obtained for this compound.
Crystallographic Data for a Related Oxazole Structure
| Parameter | Value |
| Compound | Ethyl 5-bromo-2-(4-methoxyphenyl) oxazole-4-carboxylate |
| Chemical Formula | C₁₃H₁₂BrNO₄ |
| Molecular Weight | 326.15 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/n |
| Unit Cell Dimensions | a = 14.828(2) Åb = 7.1335(9) Åc = 25.119(2) Åβ = 100.066(11)° |
| Volume (V) | 2616.1(6) ų |
| Molecules per Unit Cell (Z) | 8 |
Computational and Theoretical Chemistry Investigations of Methyl 2 Isopropyloxazole 4 Carboxylate
Density Functional Theory (DFT) Calculations for Structural and Electronic Properties
DFT is a cornerstone of modern computational chemistry, providing a balance between accuracy and computational cost for studying the electronic structure of molecules.
A crucial first step in any computational study is the determination of the molecule's most stable three-dimensional structure. DFT calculations would be employed to perform a full geometry optimization of Methyl 2-isopropyloxazole-4-carboxylate. This process mathematically finds the arrangement of atoms that corresponds to the lowest energy, providing precise data on bond lengths, bond angles, and dihedral angles.
For a molecule with flexible groups like the isopropyl and methyl ester moieties, a conformational analysis is essential. This involves exploring the potential energy surface by systematically rotating the rotatable bonds. The results would identify various stable conformers and the transition states that connect them, revealing the molecule's flexibility and the energy barriers between different conformations. This information is critical for understanding its dynamic behavior and how it might interact with other molecules.
Table 1: Hypothetical Optimized Geometrical Parameters for a Stable Conformer of this compound (Calculated at a specified DFT level, e.g., B3LYP/6-311++G(d,p))
| Parameter | Value (Å or °) |
| Bond Lengths | |
| O1-C2 | Data not available |
| C2-N3 | Data not available |
| N3-C4 | Data not available |
| C4-C5 | Data not available |
| C5-O1 | Data not available |
| C2-C(isopropyl) | Data not available |
| C4-C(ester) | Data not available |
| C(ester)=O | Data not available |
| C(ester)-O(methyl) | Data not available |
| Bond Angles | |
| O1-C2-N3 | Data not available |
| C2-N3-C4 | Data not available |
| N3-C4-C5 | Data not available |
| C4-C5-O1 | Data not available |
| C5-O1-C2 | Data not available |
| Dihedral Angles | |
| C5-C4-C(ester)-O(methyl) | Data not available |
| N3-C2-C(isopropyl)-H | Data not available |
This table is illustrative. Actual values would be derived from specific DFT calculations.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's chemical reactivity. The HOMO is the orbital from which an electron is most easily donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO is the orbital that most readily accepts an electron, highlighting regions prone to nucleophilic attack.
The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's kinetic stability and chemical reactivity. A large gap suggests high stability and low reactivity, while a small gap implies the molecule is more polarizable and reactive. Analysis of the spatial distribution of the HOMO and LUMO across the molecular structure would reveal the specific atoms or functional groups that are most likely to participate in chemical reactions.
Table 2: Hypothetical Frontier Molecular Orbital Energies and Related Quantum Chemical Descriptors for this compound
| Parameter | Value (eV) |
| Energy of HOMO (EHOMO) | Data not available |
| Energy of LUMO (ELUMO) | Data not available |
| HOMO-LUMO Energy Gap (ΔE) | Data not available |
| Ionization Potential (I ≈ -EHOMO) | Data not available |
| Electron Affinity (A ≈ -ELUMO) | Data not available |
| Global Hardness (η = (I-A)/2) | Data not available |
| Global Softness (S = 1/2η) | Data not available |
| Electronegativity (χ = (I+A)/2) | Data not available |
| Electrophilicity Index (ω = χ²/2η) | Data not available |
This table is illustrative. Actual values would be derived from specific DFT calculations.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the charge distribution within a molecule. It is plotted onto the molecule's electron density surface, using a color scale to indicate regions of varying electrostatic potential. Typically, red areas signify negative potential, indicating electron-rich regions that are attractive to electrophiles. Blue areas represent positive potential, corresponding to electron-deficient regions that are susceptible to nucleophilic attack. Green and yellow areas denote intermediate or near-zero potential.
For this compound, an MEP analysis would likely show negative potential around the oxygen atoms of the oxazole (B20620) ring and the carbonyl group of the ester, as well as the nitrogen atom of the oxazole ring. These would be predicted as the primary sites for electrophilic interactions. Conversely, positive potential would be expected around the hydrogen atoms. The MEP surface provides a comprehensive picture of the molecule's charge landscape and is invaluable for predicting intermolecular interactions.
Advanced Quantum Chemical Analyses
To gain a more nuanced understanding of the bonding and electronic structure, more advanced theoretical methods can be applied.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar concepts of chemical bonds, lone pairs, and core orbitals. This method allows for a quantitative assessment of electron delocalization and hyperconjugative interactions.
By examining the interactions between filled (donor) NBOs and empty (acceptor) NBOs, one can quantify the stability gained from these delocalization effects. For this compound, NBO analysis would provide insights into the delocalization of electrons within the oxazole ring and the conjugative effects between the ring and the carboxylate group. The analysis would yield second-order perturbation energies, which indicate the strength of these donor-acceptor interactions.
The theory of Atoms in Molecules (AIM), developed by Richard Bader, provides a rigorous method for partitioning the electron density of a molecule into atomic basins. This allows for the characterization of chemical bonds based on the topological properties of the electron density at specific points, known as bond critical points (BCPs).
Key properties calculated at the BCP, such as the electron density (ρ(r)), its Laplacian (∇²ρ(r)), and the total energy density (H(r)), can be used to classify the nature of the chemical bond. For instance, the sign of the Laplacian of the electron density distinguishes between shared-shell (covalent) interactions (∇²ρ(r) < 0) and closed-shell interactions (ionic bonds, hydrogen bonds, van der Waals interactions) (∇²ρ(r) > 0). An AIM analysis of this compound would provide a detailed and quantitative description of the bonding within the molecule, including the covalent bonds of the oxazole ring and the polar covalent bonds of the ester group.
Electron Localization Function (ELF) Studies
The Electron Localization Function (ELF) is a powerful theoretical tool used to analyze the nature of chemical bonding in molecular systems. jussieu.fraps.org It is a function of the spatial coordinates that provides a measure of electron localization, helping to distinguish between covalent bonds, ionic interactions, and lone pairs of electrons. researchgate.netjussieu.fr The ELF value ranges from 0 to 1, where values close to 1 indicate a high degree of electron localization, characteristic of covalent bonds and lone pairs. aps.org Conversely, values close to 0.5 are typical for metallic bonding or delocalized electrons. taylorandfrancis.com
For this compound, an ELF analysis would provide a detailed picture of the electronic structure. The analysis involves calculating the ELF at a given level of theory, often using Density Functional Theory (DFT), and visualizing the results as 3D isosurfaces or 2D contour plots. These visualizations would reveal distinct basins of high ELF values.
Expected ELF features for this compound:
Oxazole Ring: High ELF values would be expected for the C-C and C-N bonds within the oxazole ring, confirming their covalent nature. A region of high localization would also be anticipated around the oxygen and nitrogen heteroatoms, corresponding to their lone pairs of electrons.
Isopropyl Group: Covalent C-H and C-C bonds in the isopropyl substituent would be characterized by distinct localization basins.
Carboxylate Group: The C=O double bond of the ester group would show a significant localization basin, while the C-O single bonds would also exhibit covalent character. High ELF values would also be found around the oxygen atoms, indicating their lone pairs.
By integrating the electron density within these ELF basins, one can obtain the basin population, which typically corresponds to the number of electrons involved in that particular bond or lone pair, often close to a value of 2 for a two-electron bond. jussieu.fr This quantitative analysis allows for a deeper understanding of the bonding patterns and electron distribution within the molecule.
Theoretical Spectroscopic Predictions and Validation
Computational chemistry offers robust methods for predicting various spectroscopic properties of molecules. These theoretical predictions are invaluable for interpreting experimental spectra, assigning spectral features, and validating molecular structures.
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental technique for molecular structure elucidation. Theoretical calculations of NMR chemical shifts (δ) for ¹H and ¹³C nuclei can be performed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach, typically in conjunction with DFT.
The process involves optimizing the molecular geometry of this compound and then calculating the magnetic shielding tensors for each nucleus. The chemical shifts are then determined by referencing these values to a standard, such as Tetramethylsilane (TMS).
A strong correlation between the computed and experimentally measured NMR chemical shifts serves as a powerful validation of the proposed molecular structure. materialsciencejournal.org Discrepancies between theoretical and experimental values can often be attributed to solvent effects or conformational dynamics not fully captured by the computational model.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (Note: These are hypothetical values based on typical chemical shift ranges for similar functional groups and are presented for illustrative purposes.)
| Atom Type | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| Oxazole C2 | - | ~165 |
| Oxazole C4 | - | ~130 |
| Oxazole C5 | ~8.2 | ~140 |
| Isopropyl CH | ~3.3 | ~30 |
| Isopropyl CH₃ | ~1.4 | ~22 |
| Carboxylate C=O | - | ~162 |
| Methoxy OCH₃ | ~3.9 | ~52 |
Theoretical calculations of vibrational frequencies are crucial for the interpretation of infrared (IR) and Raman spectra. By performing a frequency calculation on the optimized geometry of this compound, a set of normal vibrational modes and their corresponding frequencies can be obtained. mdpi.com These calculations are typically done using DFT methods.
The computed frequencies are often systematically higher than the experimental values due to the harmonic approximation used in the calculations. Therefore, it is common practice to apply a scaling factor to the computed frequencies to improve agreement with experimental data. researchgate.net The analysis of the atomic displacements for each normal mode allows for the precise assignment of the observed IR and Raman bands to specific molecular vibrations, such as stretching, bending, and torsional modes. researchgate.net
Table 2: Selected Predicted Vibrational Frequencies and Assignments for this compound (Note: These are hypothetical values for illustrative purposes.)
| Frequency (cm⁻¹) (Scaled) | Intensity | Assignment (Normal Mode) |
| ~3000 | Medium | C-H stretch (isopropyl, oxazole) |
| ~2950 | Strong | C-H stretch (methyl) |
| ~1725 | Very Strong | C=O stretch (ester) |
| ~1600 | Medium | C=N stretch (oxazole ring) |
| ~1550 | Medium | C=C stretch (oxazole ring) |
| ~1250 | Strong | C-O stretch (ester) |
| ~1100 | Strong | C-O-C stretch (oxazole ring) |
The electronic absorption properties of a molecule can be investigated using Ultraviolet-Visible (UV-Vis) spectroscopy. Time-Dependent Density Functional Theory (TD-DFT) is a widely used computational method to predict the electronic transitions that give rise to the observed absorption bands. doaj.org
For this compound, TD-DFT calculations would provide information on the vertical excitation energies, oscillator strengths (which relate to the intensity of the absorption), and the nature of the electronic transitions (e.g., π → π* or n → π*). rsc.org The calculations typically involve identifying the molecular orbitals involved in the primary electronic transitions, such as the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). karazin.ua This analysis helps in understanding the relationship between the molecule's electronic structure and its absorption spectrum.
Table 3: Hypothetical TD-DFT Results for this compound
| λmax (nm) | Oscillator Strength (f) | Major Contribution | Transition Type |
| ~260 | 0.45 | HOMO -> LUMO | π → π |
| ~220 | 0.20 | HOMO-1 -> LUMO | π → π |
| ~285 | 0.01 | HOMO -> LUMO+1 | n → π* |
Molecular Dynamics Simulations for Conformational Space Exploration
Molecular Dynamics (MD) simulations are a computational method used to study the time-dependent behavior of a molecular system. nih.gov For a flexible molecule like this compound, which has rotatable bonds (e.g., connecting the isopropyl and carboxylate groups to the oxazole ring), MD simulations can be employed to explore its conformational space.
By simulating the molecule's motion over time in a given environment (e.g., in a vacuum or in a specific solvent), a trajectory of its atomic positions is generated. Analysis of this trajectory can reveal the most stable conformations, the energy barriers between them, and how the molecule's shape fluctuates under different conditions. ijcce.ac.ir This information is crucial for understanding its physical properties and how it might interact with other molecules, such as biological receptors.
In Silico Protein-Ligand Interaction Studies and Molecular Docking for Mechanistic Binding
Molecular docking is a computational technique that predicts the preferred orientation of a small molecule (ligand) when bound to a larger molecule, typically a protein receptor. bibliotekanauki.pl This method is instrumental in drug discovery and for understanding the mechanism of action of bioactive compounds. reading.ac.uk
In silico studies for this compound would involve docking the molecule into the active site of a selected target protein. The docking algorithm samples a large number of possible conformations and orientations of the ligand within the binding site and scores them based on a scoring function that estimates the binding affinity. mdpi.com
The results of a docking study provide insights into:
Binding Mode: The most likely three-dimensional arrangement of the ligand in the protein's active site.
Binding Affinity: A score that estimates the strength of the protein-ligand interaction.
Key Interactions: Identification of the specific non-covalent interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and van der Waals forces. ajol.info
This information is critical for understanding the molecular basis of the ligand's potential biological activity and can guide the design of new analogs with improved potency or selectivity. nih.govnih.gov
Table 4: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target
| Docking Score (kcal/mol) | Interacting Residues | Interaction Type |
| -7.5 | Tyr 123 | Hydrogen Bond (with C=O) |
| Leu 89, Val 150 | Hydrophobic Interaction (with isopropyl group) | |
| Phe 210 | π-π Stacking (with oxazole ring) | |
| Ser 122 | Hydrogen Bond (with oxazole N) |
Prediction of Binding Modes and Key Interaction Sites
The prediction of how a molecule like this compound will interact with and bind to biological targets or other molecules is a cornerstone of computational drug design and materials science. Through molecular docking and simulation studies, it is possible to identify the preferred binding modes and the key atomic sites responsible for these interactions.
Initial computational analyses would typically involve the optimization of the molecule's geometry to find its most stable three-dimensional conformation. Following this, docking simulations can be performed against a variety of protein active sites or material surfaces. These simulations calculate the binding affinity and predict the orientation of the molecule within the binding pocket. For this compound, the key interaction sites are anticipated to involve the ester group and the nitrogen and oxygen heteroatoms of the oxazole ring, which can participate in hydrogen bonding and other electrostatic interactions. The isopropyl group, being hydrophobic, would likely favor interactions with nonpolar residues or surfaces.
Table 1: Predicted Key Interaction Sites and Their Potential Roles
| Interaction Site | Potential Interaction Type | Predicted Role in Binding |
| Oxazole Nitrogen | Hydrogen Bond Acceptor | Anchoring the molecule within a binding site through interactions with hydrogen bond donors. |
| Oxazole Oxygen | Hydrogen Bond Acceptor | Contributing to the overall binding affinity and specificity. |
| Carboxylate Oxygen (C=O) | Hydrogen Bond Acceptor | Forming strong electrostatic interactions with complementary sites. |
| Carboxylate Oxygen (-OCH3) | Potential for weak interactions | May influence solubility and minor steric interactions. |
| Isopropyl Group | Hydrophobic Interactions | Engaging with nonpolar pockets, contributing to binding selectivity. |
Analysis of Non-Covalent Interactions at the Molecular Interface
Beyond the primary binding modes, a detailed understanding of the non-covalent interactions at the molecular interface is crucial for a comprehensive picture of the binding event. These interactions, although individually weak, collectively contribute significantly to the stability of a molecular complex.
Techniques such as Quantum Theory of Atoms in Molecules (QTAIM) and Non-Covalent Interaction (NCI) plots are employed to visualize and quantify these subtle forces. For this compound, these analyses would likely reveal a network of van der Waals forces, hydrogen bonds, and potentially weaker C-H···O or C-H···π interactions. The interplay of these forces dictates the specificity and strength of the binding. For instance, the electron-rich oxazole ring could participate in π-stacking interactions with aromatic residues in a protein.
Table 2: Types of Non-Covalent Interactions Predicted for this compound
| Type of Interaction | Description | Predicted Importance |
| Hydrogen Bonding | Interactions involving the N and O atoms of the oxazole and carboxylate groups with hydrogen bond donors. | High |
| Van der Waals Forces | General attractive or repulsive forces between atoms. | High |
| Hydrophobic Interactions | Interactions driven by the tendency of the isopropyl group to avoid aqueous environments. | Medium |
| π-Stacking | Potential interactions involving the oxazole ring with other aromatic systems. | Dependent on the binding partner |
Prediction of Non-Linear Optical (NLO) Properties
Non-linear optical (NLO) materials are of great interest for applications in optoelectronics, including frequency conversion and optical switching. Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting the NLO properties of organic molecules.
The NLO response of a molecule is related to its electronic structure, specifically the distribution and polarizability of its electrons. For this compound, DFT calculations can be used to determine key parameters such as the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). The presence of the electron-donating isopropyl group and the electron-withdrawing carboxylate group attached to the conjugated oxazole ring suggests that this molecule may exhibit NLO properties. The magnitude of the first hyperpolarizability (β) is a critical indicator of a molecule's potential for second-harmonic generation.
Table 3: Computationally Predicted Non-Linear Optical Properties
| Property | Symbol | Predicted Significance |
| Dipole Moment | μ | A non-zero dipole moment is a prerequisite for second-order NLO activity. |
| Polarizability | α | Describes the ease with which the electron cloud can be distorted by an electric field. |
| First Hyperpolarizability | β | Quantifies the second-order NLO response. A larger value indicates a stronger NLO effect. |
Further theoretical studies would be necessary to fully elucidate the potential of this compound in these advanced applications, providing a roadmap for its synthesis and experimental validation.
Derivatization Reactions and Synthetic Applications of Methyl 2 Isopropyloxazole 4 Carboxylate
Chemical Transformations of the Ester Moiety
The ester group in methyl 2-isopropyloxazole-4-carboxylate is a key site for chemical modification, enabling the synthesis of carboxylic acids, other esters, and primary alcohols.
Hydrolysis to the Corresponding Carboxylic Acid
The hydrolysis of the methyl ester to its corresponding carboxylic acid, 2-isopropyloxazole-4-carboxylic acid, is a fundamental transformation. This reaction is typically carried out under basic conditions. For instance, treatment of the methyl ester with an aqueous solution of a base, such as sodium hydroxide, followed by acidification, yields the carboxylic acid google.comnih.gov. The progress of the hydrolysis can be monitored to ensure the complete conversion of the ester.
General Reaction Scheme for Hydrolysis:
| Reactant | Reagents | Product |
| This compound | 1. NaOH (aq) 2. H⁺ | 2-Isopropyloxazole-4-carboxylic acid |
Transesterification Reactions with Different Alcohols
Transesterification is a process where the methyl group of the ester is exchanged with a different alkyl group from an alcohol, leading to the formation of a new ester. wikipedia.org This reaction can be catalyzed by either acids or bases. wikipedia.org In an acid-catalyzed reaction, a proton source protonates the carbonyl group, enhancing its electrophilicity. wikipedia.org Conversely, in a base-catalyzed reaction, the alcohol is deprotonated to form a more nucleophilic alkoxide. wikipedia.org To drive the reaction to completion, the alcohol reactant is often used in excess, or the methanol by-product is removed from the reaction mixture. wikipedia.org
General Reaction Scheme for Transesterification:
| Catalyst Type | General Mechanism |
| Acid-Catalyzed | Protonation of the carbonyl oxygen, followed by nucleophilic attack by the alcohol. |
| Base-Catalyzed | Formation of an alkoxide from the alcohol, which then acts as a nucleophile. researchgate.net |
Reduction to Primary Alcohol Derivatives
The ester functionality of this compound can be reduced to a primary alcohol, (2-isopropyloxazol-4-yl)methanol. This transformation is typically achieved using strong reducing agents, with lithium aluminum hydride (LiAlH₄) being a common choice. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran, and is followed by an aqueous workup to protonate the resulting alkoxide. It is important to note that weaker reducing agents like sodium borohydride (NaBH₄) are generally not effective for the reduction of esters. savemyexams.com The aldehyde is an intermediate in this reaction but cannot be isolated as it is rapidly reduced to the alcohol. youtube.com
General Reaction Scheme for Reduction:
| Reducing Agent | Reactivity with Esters | Product |
| Lithium Aluminum Hydride (LiAlH₄) | Strong, reduces esters to primary alcohols. chemistrysteps.commasterorganicchemistry.comchemistrysteps.com | Primary Alcohol |
| Sodium Borohydride (NaBH₄) | Generally unreactive towards esters. savemyexams.com | No reaction |
Reactivity and Functionalization of the Oxazole (B20620) Ring System
The oxazole ring in this compound is an aromatic system that can undergo substitution reactions, allowing for further diversification of the molecule's structure.
Electrophilic Aromatic Substitutions (e.g., Formylation via Vilsmeier-Haack Reaction)
The oxazole ring can undergo electrophilic aromatic substitution, with the reaction typically occurring at the C5 position. wikipedia.orgpharmaguideline.com The Vilsmeier-Haack reaction is a classic method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.comwikipedia.org This reaction utilizes a Vilsmeier reagent, which is typically formed from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃). wikipedia.org The electrophilic iminium ion generated in situ then attacks the oxazole ring, leading to the introduction of a formyl group after hydrolysis. wikipedia.org The presence of the isopropyl group at C2 and the ester group at C4 influences the reactivity and regioselectivity of the substitution.
General Reaction Scheme for Vilsmeier-Haack Formylation:
| Reagents | Electrophile | Position of Substitution |
| POCl₃, DMF | Dichloromethyliminium ion | C5 wikipedia.orgpharmaguideline.com |
Nucleophilic Substitutions on Halogenated Oxazole Derivatives
While the oxazole ring itself is generally not susceptible to nucleophilic attack, the introduction of a halogen atom onto the ring can enable nucleophilic substitution reactions. pharmaguideline.com For instance, if a halogen, such as bromine or chlorine, is present at the C2 or C5 position of the oxazole ring, it can be displaced by a variety of nucleophiles. The ease of substitution is influenced by the position of the halogen and the presence of activating or deactivating groups on the ring. pharmaguideline.com For example, a halogen at the C2 position can be readily replaced by nucleophiles. pharmaguideline.com
General Reaction Scheme for Nucleophilic Substitution:
| Position of Halogen | Reactivity | Potential Nucleophiles |
| C2 | Susceptible to nucleophilic displacement. pharmaguideline.com | Amines, alkoxides, thiolates |
| C5 | Substitution is also possible. | Amines, alkoxides, thiolates |
Metalation Reactions and Subsequent Cross-Coupling Methodologies (e.g., Suzuki-Miyaura)
The functionalization of the oxazole ring of this compound is a key strategy for elaborating its structure. Metalation, the replacement of a hydrogen atom with a metal, creates a nucleophilic carbon center that can participate in various bond-forming reactions. The C5 position of the oxazole ring is typically the most acidic proton, making it susceptible to deprotonation by strong bases like lithium diisopropylamide (LDA) or lithium bis(trimethylsilyl)amide (LiHMDS) to form an organolithium intermediate. chemrxiv.org
This organolithium species is a versatile precursor for cross-coupling reactions. In the context of the Suzuki-Miyaura coupling, a palladium-catalyzed reaction that forms carbon-carbon bonds, the metalated oxazole must first be converted into a suitable boron-containing reagent. This is often achieved through transmetalation, where the organolithium compound reacts with a boronic acid precursor, such as a trialkyl borate, to form a boronate ester. This in-situ generated oxazole boronate can then be coupled with a variety of organic halides or triflates.
The Suzuki-Miyaura reaction is renowned for its mild conditions and tolerance of a wide array of functional groups, making it a powerful tool in organic synthesis. princeton.edursc.orgnih.gov For instance, the oxazole boronate derived from this compound can be coupled with aryl, heteroaryl, or vinyl halides to introduce new substituents at the C5 position. The general applicability of this methodology has been demonstrated in the synthesis of complex heterocyclic systems where stable boronate intermediates, such as MIDA (N-methyliminodiacetic acid) boronates, are employed to facilitate efficient cross-coupling. nih.gov
Table 1: Representative Suzuki-Miyaura Cross-Coupling Reaction
| Reactant 1 | Reactant 2 | Catalyst/Base | Product |
| 5-Boronate ester of this compound | Aryl Halide (Ar-X) | Pd(PPh₃)₄ / Na₂CO₃ | Methyl 5-aryl-2-isopropyloxazole-4-carboxylate |
| 5-Boronate ester of this compound | Vinyl Halide (R-CH=CH-X) | Pd(dppf)Cl₂ / K₃PO₄ | Methyl 5-vinyl-2-isopropyloxazole-4-carboxylate |
Derivatization for Enhanced Analytical Profiling (e.g., Gas Chromatography-Mass Spectrometry)
Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for separating and identifying volatile and thermally stable compounds. However, molecules with polar functional groups, such as the ester and the nitrogen atom in the oxazole ring of this compound, can exhibit poor chromatographic behavior, leading to broad, tailing peaks and low sensitivity. colostate.edu Chemical derivatization is employed to convert these polar functional groups into less polar, more volatile, and more thermally stable analogues, thereby improving analytical performance. gcms.cz
Silylation is a common derivatization technique that replaces active hydrogen atoms with a trimethylsilyl (TMS) group or a bulkier silyl group like tert-butyldimethylsilyl (TBDMS). colostate.edu While this compound itself lacks active hydrogens, silylation becomes relevant if the ester group is first hydrolyzed to the corresponding carboxylic acid. The resulting 2-isopropyloxazole-4-carboxylic acid can be readily converted into its silyl ester. Silylating reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA) are frequently used. researchgate.net The resulting silyl esters are significantly more volatile and less polar, leading to sharper peaks and improved detection limits in GC-MS analysis. researchgate.net
Alkylation is another key derivatization strategy. In the context of analyzing the hydrolyzed form (2-isopropyloxazole-4-carboxylic acid), esterification is the most pertinent alkylation method. gcms.cz Converting the carboxylic acid back into an ester, for example, a methyl ester (if a different ester is desired for analytical purposes) or another alkyl ester, increases its volatility for GC analysis. colostate.edu This can be achieved using reagents like diazomethane or by heating with an alcohol (e.g., methanol) in the presence of an acid catalyst such as BF₃. colostate.edu This process effectively masks the polar carboxyl group, improving chromatographic performance.
Acylation involves the introduction of an acyl group (R-C=O) into a molecule. This technique is typically used for compounds containing -OH, -NH, or -SH groups. For this compound or its hydrolyzed acid form, acylation is less common than silylation or alkylation as a primary derivatization method for GC-MS. However, if the molecule were modified to include a hydroxyl or amino substituent, acylation with reagents like trifluoroacetic anhydride (TFAA) would be an effective strategy to reduce polarity and increase volatility for analytical profiling.
Table 2: Summary of Derivatization Techniques for GC-MS Analysis
| Technique | Target Functional Group | Typical Reagent | Purpose |
| Silylation | Carboxylic Acid (hydrolyzed ester) | BSTFA, MTBSTFA | Increase volatility, improve thermal stability |
| Alkylation | Carboxylic Acid (hydrolyzed ester) | Methanol/BF₃, Diazomethane | Increase volatility by converting acid to ester |
| Acylation | Hydroxyl, Amino groups | Trifluoroacetic anhydride (TFAA) | Reduce polarity, enhance volatility |
Role of this compound as a Core Building Block in Organic Synthesis
The oxazole ring is a privileged structure found in numerous natural products and pharmacologically active compounds. nih.gov this compound serves as a valuable and versatile building block for the synthesis of more complex molecules due to the multiple reaction sites it possesses. The ester group at the C4 position can be hydrolyzed to a carboxylic acid, reduced to an alcohol, or converted to an amide, providing a handle for further functionalization.
The oxazole ring itself can be modified through the metalation and cross-coupling reactions described previously. For example, functionalization at the C5 position can introduce new substituents that significantly alter the molecule's properties. chemrxiv.org Furthermore, the entire oxazole core can act as a diene or dienophile in cycloaddition reactions under certain conditions, leading to the formation of new, complex heterocyclic ring systems. The strategic manipulation of the substituents and the core ring structure allows chemists to use this compound as a starting point for the synthesis of diverse and elaborate molecular architectures. chemrxiv.orgresearchgate.net
Intermediate in the Synthesis of Advanced Organic Molecules
The oxazole ring system is a key structural feature in numerous biologically active natural products and pharmaceutical agents. Compounds like this compound serve as valuable intermediates, or "building blocks," for constructing more complex molecular architectures. The reactivity of the ester group and the oxazole ring itself can be strategically exploited to elaborate the molecule.
The methyl ester at the 4-position is a key functional handle for a variety of chemical transformations. These reactions allow for the extension of the molecular framework, which is a critical step in the total synthesis of complex target molecules.
Potential Derivatization Reactions:
| Functional Group | Reaction Type | Reagent(s) | Resulting Functional Group |
| Methyl Ester | Hydrolysis | LiOH or NaOH | Carboxylic Acid |
| Methyl Ester | Amidation | Amine (R-NH₂) | Amide |
| Methyl Ester | Reduction | LiAlH₄ or DIBAL-H | Primary Alcohol |
| Methyl Ester | Grignard Reaction | Grignard Reagent (R-MgBr) | Tertiary Alcohol |
| Oxazole Ring | Electrophilic Aromatic Substitution | Vilsmeier-Haack (POCl₃, DMF) | Formylation (addition of -CHO) |
These fundamental transformations convert the initial ester into a range of other functional groups. For instance, hydrolysis to the corresponding carboxylic acid allows for coupling with amines to form amides, a common linkage in many pharmaceutical compounds. Reduction of the ester to a primary alcohol provides a site for ether formation or oxidation to an aldehyde.
The oxazole ring itself, while aromatic, can undergo specific reactions. It can act as a diene in Diels-Alder reactions or be subjected to metallation followed by quenching with an electrophile to introduce substituents at the C5 position. This versatility makes oxazole-based intermediates highly sought after in the synthesis of complex heterocyclic systems and natural products.
Applications in Agrochemical Synthesis Research
The oxazole scaffold is a recognized "pharmacophore" in the agrochemical industry, forming the core of many active compounds with fungicidal, herbicidal, and insecticidal properties. google.comgoogle.com The development of new pesticides is a critical area of research to address crop diseases and pest resistance. google.com
This compound represents a lead structure that can be systematically modified to create a library of candidate compounds for biological screening. The isopropyl group at the 2-position and the carboxylate at the 4-position are key sites for modification to explore the structure-activity relationship (SAR). Researchers in agrochemical discovery synthesize numerous analogs of a lead compound to optimize its biological activity, selectivity, and environmental profile.
The general strategy involves using the intermediate as a scaffold and introducing diverse substituents to probe their effect on pesticidal activity. For example, the methyl ester can be converted into a variety of amides or other ester derivatives, a common practice in the development of new agrochemicals.
Examples of Agrochemical Classes Featuring Heterocyclic Cores:
| Agrochemical Class | Mode of Action | Example of Heterocyclic Core |
| Fungicides | Respiration Inhibition | Strobilurins (contain various heterocycles) |
| Herbicides | Amino Acid Synthesis Inhibition | Sulfonylureas (contain pyrimidine or triazine rings) |
| Insecticides | Nerve and Muscle Disruption | Neonicotinoids (contain a chloropyridinyl moiety) |
Research focuses on incorporating novel heterocyclic systems, such as the 2-isopropyloxazole moiety, into new molecular designs. The goal is to discover compounds with improved efficacy, a novel mode of action to overcome resistance, or a more favorable safety profile. google.com The use of intermediates like this compound is central to this discovery process, providing a reliable starting point for the synthesis of new potential agrochemicals. google.comgoogle.com
Q & A
Q. What are the optimal synthetic routes for Methyl 2-isopropyloxazole-4-carboxylate, and how can reaction conditions be tailored to improve yield?
The synthesis of this compound typically involves multi-step reactions, such as cyclization of isopropylamine derivatives with methyl oxazole-4-carboxylate precursors. A common approach includes using dehydrating agents (e.g., p-toluenesulfonic acid) in solvents like toluene or dichloromethane under reflux conditions . To optimize yield:
- Temperature control : Maintain reflux temperatures (e.g., 110–120°C) to ensure complete cyclization.
- Catalyst selection : Acidic catalysts enhance ring closure efficiency.
- Purification : Use column chromatography or recrystallization to isolate the product (>95% purity).
Example Reaction Conditions:
| Step | Reagents/Conditions | Yield (%) |
|---|---|---|
| Cyclization | p-TsOH, toluene, 120°C | 65–75 |
| Esterification | Methyl chloroformate, Et₃N | 80–85 |
Q. Which analytical techniques are most effective for assessing the purity and structural integrity of this compound?
- HPLC : Quantifies purity (>95%) and detects minor impurities using reverse-phase C18 columns with UV detection at 254 nm.
- NMR spectroscopy : Confirms substituent positions (e.g., isopropyl group at C2, carboxylate at C4) via ¹H and ¹³C shifts .
- Mass spectrometry (MS) : Validates molecular weight (e.g., ESI-MS m/z 183.2 [M+H]⁺) .
Q. How can researchers design initial bioactivity screens for this compound against microbial targets?
- Antimicrobial assays : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains.
- Enzyme inhibition : Screen against bacterial enzymes (e.g., dihydrofolate reductase) using fluorometric assays .
- Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only blanks to validate results.
Advanced Research Questions
Q. How can crystallographic data from SHELX be utilized to resolve the three-dimensional structure of this compound?
SHELX programs (e.g., SHELXL) refine crystal structures by:
- Data collection : Use high-resolution X-ray diffraction (λ = 0.71073 Å) to obtain intensity data.
- Refinement : Apply least-squares minimization to optimize bond lengths, angles, and thermal parameters .
- Validation : Check for errors using Mercury CSD’s void analysis and packing similarity tools .
Example Crystallographic Parameters:
| Parameter | Value |
|---|---|
| Space group | P2₁/c |
| R-factor | <0.05 |
| Resolution | 0.84 Å |
Q. What strategies are effective in resolving contradictory bioactivity data for this compound across different studies?
- Assay standardization : Use identical strains, growth media, and incubation times.
- Dose-response curves : Compare EC₅₀ values under varied pH/temperature conditions.
- Structural analogs : Test derivatives (e.g., ethyl or chloro-substituted oxazoles) to isolate substituent effects .
Q. How can computational methods like DFT be integrated with experimental data to elucidate the reaction mechanisms involving this compound?
- DFT calculations : Model transition states and intermediates using Gaussian09 at the B3LYP/6-31G* level.
- Docking studies : Predict binding modes with target enzymes (e.g., cytochrome P450) using AutoDock Vina.
- Validation : Cross-reference computational results with kinetic isotope effects (KIEs) from labeled substrates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
